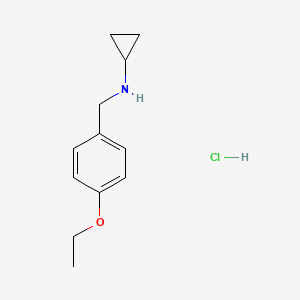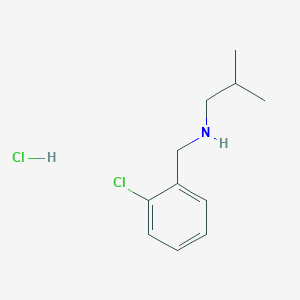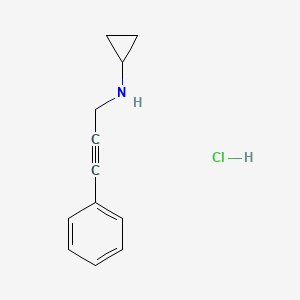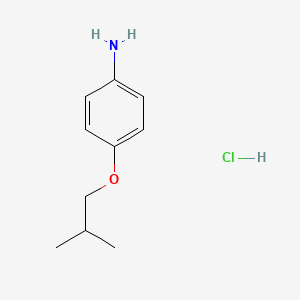
N-(4-Ethoxybenzyl)cyclopropanamine hydrochloride
Vue d'ensemble
Description
“N-(4-Ethoxybenzyl)cyclopropanamine hydrochloride” is a chemical compound with the CAS Number: 1050214-32-8 . It has a molecular weight of 227.73 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for “N-(4-Ethoxybenzyl)cyclopropanamine hydrochloride” is1S/C12H17NO.ClH/c1-2-14-12-7-3-10 (4-8-12)9-13-11-5-6-11;/h3-4,7-8,11,13H,2,5-6,9H2,1H3;1H . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
“N-(4-Ethoxybenzyl)cyclopropanamine hydrochloride” is a solid at room temperature . The compound is stored at room temperature .Applications De Recherche Scientifique
1. Peripheral Dopamine Blocking Agent
2,5-Bis(3,4-dimethoxybenzyl)cyclopentylamine hydrochloride, related to N-(4-Ethoxybenzyl)cyclopropanamine hydrochloride, demonstrates effectiveness as a peripheral dopamine blocking agent. This compound has been found to antagonize the hypotensive effect of dopamine, indicating potential applications in cardiovascular research and therapies (Jarboe et al., 1978).
2. Preclinical Species and Human Disposition Studies
In the context of diabetes treatment, a structurally related compound (PF-04971729) has been studied for its pharmacokinetic and metabolic characteristics. This research provides insights into how similar compounds, including N-(4-Ethoxybenzyl)cyclopropanamine hydrochloride, might be metabolized and distributed in both preclinical species and humans (Kalgutkar et al., 2011).
3. Synthesis Methodologies
Studies on the synthesis of cyclopropylamines, including methods potentially applicable to N-(4-Ethoxybenzyl)cyclopropanamine hydrochloride, provide valuable information for pharmaceutical and chemical synthesis. These methodologies involve base-induced dehydrochlorination and catalytic hydrogenation processes, enhancing the understanding of chemical synthesis and manipulation of such compounds (Kimpe et al., 1991).
4. Cyclopropanation Reactions
Iron-catalyzed cyclopropanation reactions in aqueous media using glycine ethyl ester hydrochloride demonstrate the potential of cyclopropanamine compounds in organic synthesis. Such reactions can lead to products with good yields and diastereoselectivity, suggesting applications in the synthesis of complex organic molecules (Morandi et al., 2012).
5. Cardiotropic Action
Preclinical studies on compounds with structures similar to N-(4-Ethoxybenzyl)cyclopropanamine hydrochloride, such as etmaben, have shown pronounced cardiotropic effects. This indicates potential applications in cardiac therapy and the study of cardiovascular diseases (Ivkin & Karpov, 2022).
6. Neurotoxic Effects
Research on compounds like N-(2-chloroethyl)-N-ethyl-2-bromobenzylamine hydrochloride (DSP-4) reveals neurotoxic effects on noradrenergic neurons. Such studies contribute to the understanding of neuronal function and potential therapeutic or toxicological effects of similar compounds (Jaim-Etcheverry & Zieher, 1980).
Safety and Hazards
Propriétés
IUPAC Name |
N-[(4-ethoxyphenyl)methyl]cyclopropanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c1-2-14-12-7-3-10(4-8-12)9-13-11-5-6-11;/h3-4,7-8,11,13H,2,5-6,9H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USVBJFOECHQFNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CNC2CC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Ethoxybenzyl)cyclopropanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[(1-Methyl-1H-pyrazol-4-YL)methyl]-cyclohexanamine](/img/structure/B3078217.png)


![2-[(2-Fluorobenzyl)amino]-2-methyl-1-propanol hydrochloride](/img/structure/B3078251.png)




![5-[(2-Dimethylamino-ethylamino)-methyl]-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one dihydrochloride](/img/structure/B3078272.png)
![N,N-Dimethyl-N'-[(5-methyl-2-thienyl)methyl]-1,2-ethanediamine dihydrochloride](/img/structure/B3078273.png)
![N-[(5-Methyl-2-thienyl)methyl]cyclopropanamine hydrochloride](/img/structure/B3078275.png)